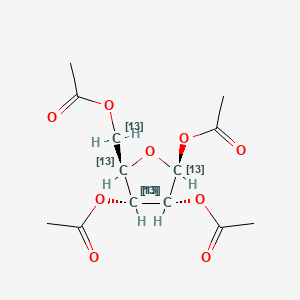
1,2,3,5-Tetra-O-acetyl beta-D-Ribofuranose-13C5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,5-Tetra-O-acetyl beta-D-Ribofuranose-13C5 is a chemically modified sugar derivative. It is an acetylated form of beta-D-ribofuranose, where the hydroxyl groups at positions 1, 2, 3, and 5 are replaced with acetyl groups. This compound is often used as a precursor in the synthesis of nucleosides and other biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,5-Tetra-O-acetyl beta-D-Ribofuranose-13C5 can be synthesized through the acetylation of beta-D-ribofuranose. The process involves the reaction of beta-D-ribofuranose with acetic anhydride in the presence of a catalyst such as sodium acetate or pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods
In industrial settings, the production of this compound involves the acetylation of nucleosides followed by crystallization. The process includes the degradation of nucleotides, acetylation, and subsequent crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,5-Tetra-O-acetyl beta-D-Ribofuranose-13C5 undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed to yield beta-D-ribofuranose.
Substitution: The acetyl groups can be replaced with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetyl groups.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Hydrolysis: Beta-D-ribofuranose.
Substitution: Various substituted ribofuranose derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2,3,5-Tetra-O-acetyl beta-D-Ribofuranose-13C5 has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of nucleosides and nucleotides.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Serves as an intermediate in the synthesis of antiviral and anticancer drugs.
Industry: Utilized in the production of various pharmaceuticals and biochemical reagents
Mécanisme D'action
The mechanism of action of 1,2,3,5-Tetra-O-acetyl beta-D-Ribofuranose-13C5 involves its conversion to beta-D-ribofuranose through hydrolysis. The beta-D-ribofuranose can then participate in various biochemical pathways, including nucleoside synthesis. The acetyl groups protect the hydroxyl groups during chemical reactions, allowing for selective modifications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetra-O-acetyl beta-D-Ribofuranose: Similar structure but with acetylation at the 4th position instead of the 5th.
1,2,3,5-Tetra-O-benzoyl beta-D-Ribofuranose: Similar structure but with benzoyl groups instead of acetyl groups.
Uniqueness
1,2,3,5-Tetra-O-acetyl beta-D-Ribofuranose-13C5 is unique due to its specific acetylation pattern, which provides distinct chemical properties and reactivity. This makes it particularly useful in nucleoside synthesis and other biochemical applications .
Propriétés
Formule moléculaire |
C13H18O9 |
|---|---|
Poids moléculaire |
323.24 g/mol |
Nom IUPAC |
[(2R,3R,4R,5S)-3,4,5-triacetyloxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl acetate |
InChI |
InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12-,13-/m1/s1/i5+1,10+1,11+1,12+1,13+1 |
Clé InChI |
IHNHAHWGVLXCCI-SKYAMXHWSA-N |
SMILES isomérique |
CC(=O)O[13CH2][13C@@H]1[13C@H]([13C@H]([13C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


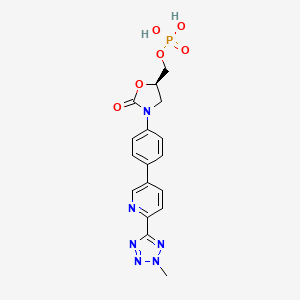

![6-[tert-butyl(dimethyl)silyl]oxy-2,3,4,5-tetrakis(phenylmethoxy)-N-(1-phenylpropan-2-yl)hexanamide](/img/structure/B13860537.png)

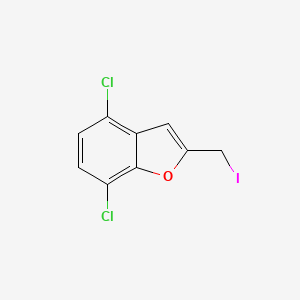

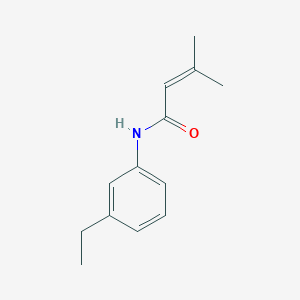
![4-[(1R)-1-aminoethyl]-N-(2,3,5,6-tetradeuteriopyridin-4-yl)cyclohexane-1-carboxamide;hydrate](/img/structure/B13860554.png)

![2-[4-[3-(2-amino-6-ethylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]pyrazol-1-yl]-N-methylacetamide](/img/structure/B13860561.png)
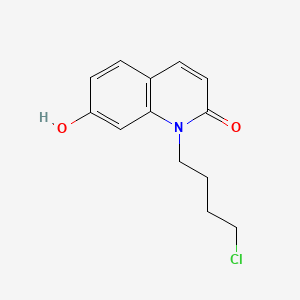
![1-Methyl-4-[(1E)-2-[4-[methyl(16-oxo-3,6,9,12,15-pentaoxatritriacont-1-yl)amino]phenyl]ethenyl]-pyridinium Iodide Salt](/img/structure/B13860566.png)
![Tert-butyl 4-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B13860567.png)

